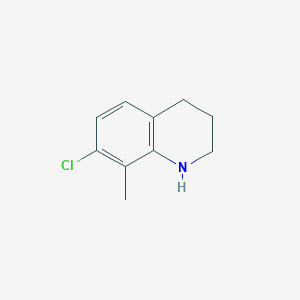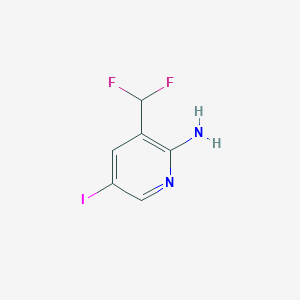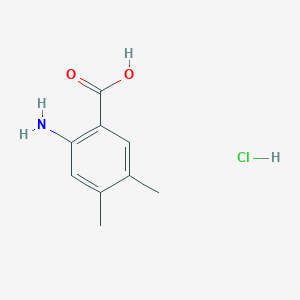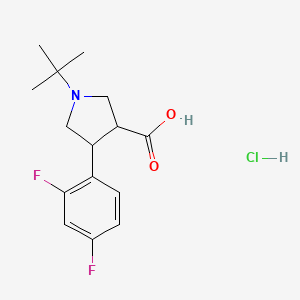
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12ClN It is a derivative of tetrahydroquinoline, characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 8th position on the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of 7-chloro-8-methylquinoline. This process can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective reduction of the quinoline ring without affecting the chlorine and methyl substituents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow hydrogenation processes. These methods offer advantages in terms of scalability, efficiency, and safety. The use of fixed-bed reactors with supported metal catalysts can facilitate the large-scale synthesis of this compound.
化学反応の分析
Types of Reactions: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalysts like Pd/C or platinum on carbon (Pt/C) under hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.
Major Products Formed:
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Functionalized derivatives with different substituents replacing the chlorine atom.
科学的研究の応用
7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
- 7-Chloro-1,2,3,4-tetrahydroquinoline
- 8-Methyl-1,2,3,4-tetrahydroquinoline
- 7-Chloroquinoline
Comparison: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl substituents on the quinoline ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom can enhance the compound’s reactivity towards nucleophiles, while the methyl group can influence its steric and electronic properties.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
InChIキー |
KMMWZXOTCMABCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1NCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)

![Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid](/img/structure/B13155439.png)





![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)



